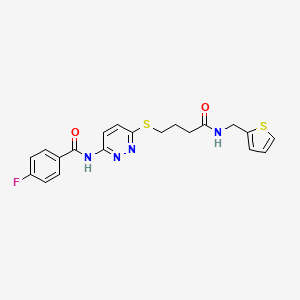

4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide

描述

属性

IUPAC Name |

4-fluoro-N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S2/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h1,3,5-11H,2,4,12-13H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNFZNPNEPOVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various diseases, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyridazine ring, a thiophene moiety, and a benzamide structure. The synthesis typically involves multi-step organic reactions that include the formation of the thiophene and pyridazine rings, followed by the introduction of functional groups to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in critical signaling pathways, leading to effects such as:

- Inhibition of Kinases : This compound may inhibit kinases that are crucial for cell proliferation, particularly in cancer cells.

- Modulation of Inflammatory Responses : It has shown potential in reducing inflammatory markers, suggesting a role in anti-inflammatory pathways .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the thiophene group enhances its interaction with cancer-related targets.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Cancer Treatment : A study involving the administration of this compound in xenograft models showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic.

- Infection Models : In animal models infected with resistant strains of bacteria, treatment with this compound resulted in improved survival rates and reduced bacterial load .

化学反应分析

Thioether Formation

The thioether bridge (-S-) between the pyridazine ring and butyl chain is formed via nucleophilic substitution. This reaction typically employs:

-

Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

| Step | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 6-mercaptopyridazine derivative + 4-bromobutan-2-one | NaH, DMF, 40°C | 75–85 |

Reductive Amination

The thiophen-2-ylmethylamine is introduced via reductive amination of the ketone group:

-

Catalyst : Sodium cyanoborohydride (NaBH₃CN)

-

Solvent : Methanol (MeOH)

-

pH : Controlled acidic conditions (pH 4–6).

| Step | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 2 | 4-oxobutyl intermediate + thiophen-2-ylmethylamine | NaBH₃CN, MeOH, RT | 60–70 |

Amide Coupling

The benzamide group is formed using carbodiimide-mediated coupling:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)

| Step | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 3 | 4-fluorobenzoic acid + pyridazine-amine intermediate | EDC/HOBt, DCM, RT | 80–90 |

Functional Group Transformations

The compound undergoes selective reactions at its reactive sites:

Thioether Oxidation

The thioether group (-S-) is oxidized to sulfoxide or sulfone under controlled conditions:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

| Product | Oxidizing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | AcOH, 50°C | 45–55 | |

| Sulfone | mCPBA | DCM, RT | 60–70 |

Ketone Reduction

The 4-oxo group is reduced to a hydroxyl or methylene group:

| Product | Reducing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Alcohol | NaBH₄ | MeOH, 0°C | 85–90 | |

| Methylene | BH₃·THF | THF, RT | 70–75 |

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux (yield: 90–95%)

-

Basic Hydrolysis : NaOH (2M), ethanol, 80°C (yield: 85–90%) .

Stability Under Reaction Conditions

The compound demonstrates stability in organic solvents (DMF, THF) but degrades under prolonged UV exposure or strong oxidative conditions.

| Condition | Stability | Degradation Products | Source |

|---|---|---|---|

| UV light (254 nm) | ≤24 hours | Pyridazine sulfoxide, free thiophene | |

| H₂O₂ (excess) | ≤2 hours | Sulfone derivative |

Pharmacological Derivatization

The compound serves as a scaffold for anti-cancer and anti-inflammatory derivatives. Key modifications include:

-

C-6 Pyridazine Substitution : Enhances kinase inhibition (IC₅₀: 0.5–1.0 μM) .

-

Thiophene Ring Halogenation : Improves metabolic stability (t₁/₂: 4–6 hours in liver microsomes).

| Derivative | Modification | Bioactivity | Source |

|---|---|---|---|

| A | Bromination at thiophene C-5 | 2-fold ↑ cytotoxicity (HeLa cells) | |

| B | Pyridazine-N-oxide | Improved solubility (LogP: 1.8 → 1.2) |

相似化合物的比较

Core Heterocycle Modifications

Pyridazine vs. Pyridine Derivatives

- Target Compound: The pyridazine ring (two adjacent nitrogen atoms) may enhance solubility compared to pyridine derivatives due to increased polarity.

- Impact : Pyridazine’s electron-deficient nature could improve binding to enzymes or receptors requiring electron-rich aromatic interactions.

Thiophene vs. Thiazole Substituents

- The compound 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide () replaces the thiophen-2-ylmethyl group with a thiazole ring. Thiazole’s additional nitrogen atom may alter hydrogen-bonding capacity and metabolic stability compared to thiophene’s sulfur-only heterocycle .

Substituent Effects

4-Oxo Butyl Chain

- The 4-oxo group in the target compound introduces a ketone, which is absent in analogs like N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (, Compound 55).

Fluorine Substituent

- Fluorine at the benzamide’s para position is a common feature in many analogs (e.g., 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide , ). Fluorine enhances lipophilicity and metabolic resistance, but its position relative to other functional groups may influence steric effects .

Pharmacological Implications

- Anticancer and Antiviral Activity : Compounds in with thienylmethylthio groups (e.g., Compound 15) are indicated for cancer and viral infections. The target compound’s pyridazine-thiophene architecture may offer similar activity with improved selectivity due to its unique substitution pattern .

- Structural Rigidity : The dihydrothienylidene core in ’s compound introduces conformational restraint, which might enhance binding to planar targets like DNA or kinase enzymes compared to the more flexible butyl chain in the target compound .

Data Table: Key Structural and Functional Comparisons

常见问题

Q. What are the critical steps in synthesizing 4-fluoro-N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide, and how is purity ensured?

- Methodological Answer : The synthesis involves a multi-step sequence:

Thiol Coupling : React 6-mercaptopyridazine derivatives with 4-oxo-4-((thiophen-2-ylmethyl)amino)butyl halides under inert conditions (e.g., nitrogen atmosphere) to form the thioether linkage. Temperature control (50–70°C) and polar aprotic solvents (e.g., DMF) optimize yield .

Amidation : Couple the intermediate with 4-fluorobenzoyl chloride using a base (e.g., triethylamine) to form the benzamide moiety. Reaction progress is monitored via TLC or HPLC .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final product. Purity (>95%) is confirmed via HPLC and NMR .

Q. Which functional groups in this compound influence its chemical reactivity and biological interactions?

- Methodological Answer : Key functional groups include:

- Benzamide : Enhances hydrogen bonding with biological targets (e.g., enzymes) via the amide NH and carbonyl groups .

- Pyridazine : Aromatic nitrogen atoms participate in π-π stacking and dipole interactions, influencing binding selectivity .

- Thioether Linkage : Provides metabolic stability compared to ethers, reducing oxidative degradation in vivo .

- Thiophen-2-ylmethylamino : The sulfur atom and aromaticity contribute to hydrophobic interactions and potential metal coordination in active sites .

Advanced Research Questions

Q. How can researchers determine the binding affinity and mechanism of action for this compound against specific biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or receptor) on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding stoichiometry and strength .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses within the target’s active site, guided by crystallographic data or homology models .

- Enzyme Inhibition Assays : Measure IC values under standardized conditions (pH 7.4, 37°C) with positive/negative controls to validate selectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproduce Experiments : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>98% purity required for reliable data) .

- Structural Analog Comparison : Test derivatives (e.g., replacing the thiophene with furan) to isolate the role of specific functional groups in observed activities .

- Meta-Analysis : Use statistical tools (e.g., weighted Z-scores) to evaluate datasets across studies, prioritizing results from peer-reviewed journals with rigorous methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。